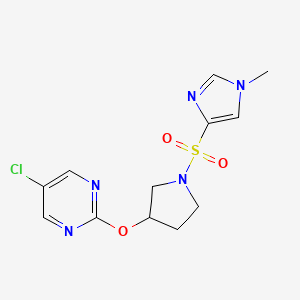

![molecular formula C25H23N3O4S B2777654 N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955662-26-7](/img/structure/B2777654.png)

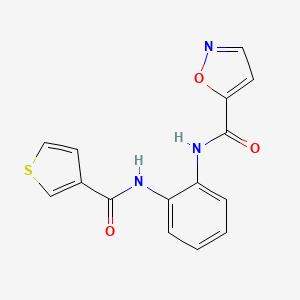

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a 1,2,3,4-tetrahydroisoquinoline moiety, which is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .

Synthesis Analysis

Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles (two-component coupling) have been explored .Chemical Reactions Analysis

The compound might undergo reactions typical for tetrahydroisoquinolines, such as isomerization of iminium intermediate .科学的研究の応用

Synthesis Techniques and Heterocyclic Compound Development

Research has explored various synthesis techniques and the development of heterocyclic compounds, which are crucial in pharmaceutical and medicinal chemistry. For instance, the study of cycloaddition of arynes to 1,2,4-triazines has facilitated the isolation of isoquinolines, highlighting a method for synthesizing complex heterocyclic structures (A. Gonsalves, T. P. Melo, T. L. Gilchrist, 1992). Similarly, the synthesis of novel benzodifuranyl compounds derived from visnaginone and khellinone, displaying anti-inflammatory and analgesic properties, indicates the potential for creating new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antipsychotic Agents and Analgesic Activity

Studies have also focused on the development of heterocyclic carboxamides as potential antipsychotic agents, where analogues were evaluated for their binding to dopamine and serotonin receptors (M. H. Norman, F. Navas, J. Thompson, G. Rigdon, 1996). Additionally, the synthesis and evaluation of pyrazoles and triazoles bearing a quinazoline moiety have been investigated for their analgesic activity, further contributing to the development of new pain management solutions (H. Saad, Nermen A. Osman, A. Moustafa, 2011).

Antibacterial Agents

The design and synthesis of benzodthiazolyl-substituted pyrazol-5-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest a novel class of antibacterial agents that could be further explored for therapeutic applications (M. Palkar, A. Patil, Girish Hampannavar, et al., 2017).

作用機序

将来の方向性

The tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Future research might focus on the development of new synthetic methods and the exploration of their biological activities.

特性

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S/c29-23(16-8-9-19-20(12-16)32-14-31-19)27-25-26-22-18(6-3-7-21(22)33-25)24(30)28-11-10-15-4-1-2-5-17(15)13-28/h1-2,4-5,8-9,12,18H,3,6-7,10-11,13-14H2,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCIMHKEHOYSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N5CCC6=CC=CC=C6C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Ethyl-3-nitropyrazol-5-yl)methyl]methylamine](/img/structure/B2777572.png)

![{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2777577.png)

![N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2777581.png)

![1-[5-acetyl-6-(3-nitrophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2777583.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2777585.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide](/img/structure/B2777589.png)

![4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2777594.png)